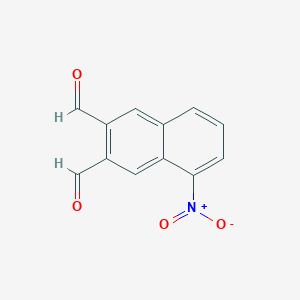
2,3-Naphthalenedicarboxaldehyde, 5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is a chemical compound known for its unique properties and applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two formyl groups at positions 2 and 3, along with a nitro group at position 5. This compound is primarily used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- typically involves the nitration of 2,3-Naphthalenedicarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
化学反应分析
Types of Reactions
2,3-Naphthalenedicarboxaldehyde, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid, 5-nitro-
Reduction: 2,3-Naphthalenedicarboxaldehyde, 5-amino-
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,3-Naphthalenedicarboxaldehyde, 5-nitro- has several scientific research applications, including:
作用机制
The mechanism of action of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- involves its ability to form highly fluorescent and stable derivatives with primary amines, amino acids, and small peptides. The reaction between the amino compounds and 2,3-Naphthalenedicarboxaldehyde, 5-nitro- results in the formation of a Schiff base, which undergoes cyclization to form a fluorescent product. This fluorescence is utilized in various analytical and diagnostic applications .
相似化合物的比较
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Lacks the nitro group and is used for similar applications but with different fluorescence properties.
Phthaldialdehyde: Another fluorescent derivatization agent with different reactivity and fluorescence characteristics.
Anthracene-2,3-dicarboxaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is unique due to the presence of the nitro group, which enhances its reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
属性
CAS 编号 |
103836-27-7 |
|---|---|
分子式 |
C12H7NO4 |
分子量 |
229.19 g/mol |
IUPAC 名称 |
5-nitronaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H |
InChI 键 |
QPGMESNZJCVKOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


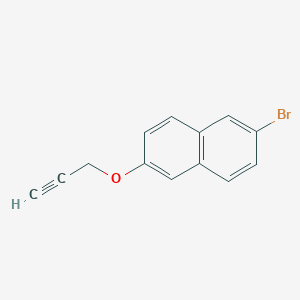
![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
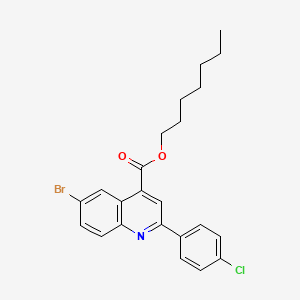
![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)
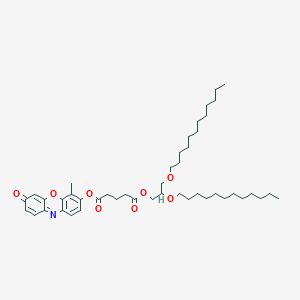
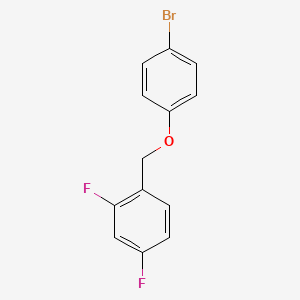
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
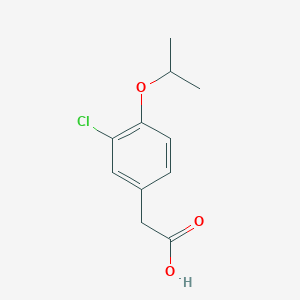
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
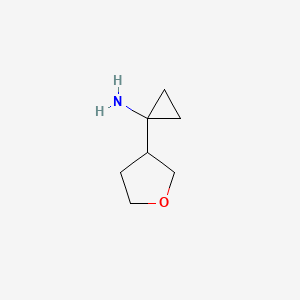
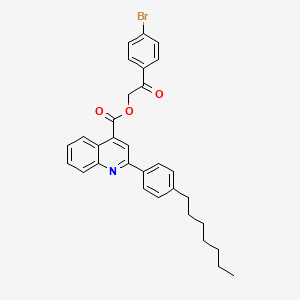
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
